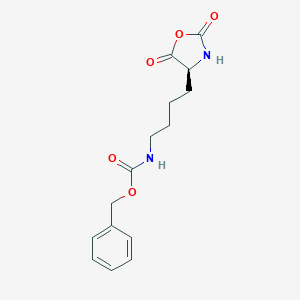

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride

Übersicht

Beschreibung

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is a derivative of the amino acid L-lysine. It is characterized by the presence of a carbobenzoxy (Cbz) protecting group on the lysine side chain amine and a carboxyanhydride group. This compound is primarily used in the synthesis of polylysine, a synthetic, basic poly-α-amino acid .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride is synthesized through the protection of the lysine side chain amine with a carbobenzoxy group, followed by the formation of the carboxyanhydride. The typical synthetic route involves the reaction of N6-Carbobenzoxy-L-lysine with phosgene or triphosgene under controlled conditions to form the N-carboxyanhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically produced in solid form and stored under dry conditions at low temperatures to maintain stability .

Analyse Chemischer Reaktionen

Types of Reactions

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to yield N6-Carbobenzoxy-L-lysine and carbon dioxide.

Polymerization: It can undergo ring-opening polymerization to form polylysine

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.

Polymerization: Catalyzed by initiators such as primary amines or metal catalysts under controlled temperatures

Major Products Formed

Hydrolysis: N6-Carbobenzoxy-L-lysine and carbon dioxide.

Polymerization: Polylysine, a polymer with applications in various fields

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Polymer Synthesis

- Cbz-Lys NCA is primarily utilized in the synthesis of polylysine through ring-opening polymerization (ROP). This method enables the creation of well-defined polymers with specific properties tailored for various applications, including drug delivery systems and biocompatible materials.

-

Cell Culture

- Polylysine synthesized from Cbz-Lys NCA enhances cell adhesion in culture systems, promoting improved growth and differentiation of cells. This characteristic makes it invaluable in biomedical research and tissue engineering.

-

Drug Delivery Systems

- Polymers derived from Cbz-Lys NCA exhibit biocompatibility and facilitate cellular uptake, making them suitable for advanced drug delivery applications. Research indicates that these polymers can effectively encapsulate therapeutic agents and enhance their bioavailability.

Case Study 1: Antibacterial Activity

A study investigated the antibacterial properties of polylysine synthesized from Cbz-Lys NCA. The results demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in medical coatings and wound dressings. The study highlighted how the structural properties of polylysine contribute to its efficacy as an antimicrobial agent.

Case Study 2: Gene Delivery Applications

Research focused on bioreducible cationic polymers containing polylysine blocks for gene delivery revealed enhanced transfection efficiency in vitro. This indicates that polymers derived from Cbz-Lys NCA could serve as effective carriers for genetic material, offering promising avenues for gene therapy.

Feasible Synthetic Routes

The synthesis of Cbz-Lys NCA typically involves the protection of the lysine side chain amine with a carbobenzoxy group followed by the formation of the carboxyanhydride. Common synthetic routes include:

- Reaction with Phosgene or Triphosgene : Under controlled conditions, this method yields high-purity Cbz-Lys NCA.

- Ring-Opening Polymerization : Catalyzed by primary amines or metal catalysts, this approach allows for the production of polylysine with tailored molecular weights and functionalities.

Wirkmechanismus

The primary mechanism of action of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride involves its polymerization to form polylysine. The carbobenzoxy group protects the lysine side chain amine during the polymerization process, ensuring the formation of a stable polymer. The resulting polylysine interacts with various molecular targets, enhancing cell adhesion and providing structural support in biomedical applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N6-Carbobenzoxy-L-lysine: Similar in structure but lacks the carboxyanhydride group.

Polylysine: The polymerized form of N6-Carbobenzoxy-L-lysine N-Carboxyanhydride.

N-Carbobenzoxy-L-lysine N-Carboxyanhydride: Another derivative with similar protective groups

Uniqueness

This compound is unique due to its dual functionality, combining the protective carbobenzoxy group with the reactive carboxyanhydride group. This dual functionality allows for controlled polymerization and the formation of high-purity polylysine, making it valuable in various scientific and industrial applications .

Biologische Aktivität

N6-Carbobenzoxy-L-lysine N-Carboxyanhydride (Cbz-Lys NCA) is a derivative of the amino acid L-lysine, characterized by a carbobenzoxy protecting group on the lysine side chain amine and a carboxyanhydride functional group. This compound serves as a crucial building block in the synthesis of polylysine and other polymers, which have significant applications in biochemistry, materials science, and medicine.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₂O₅ |

| Molecular Weight | 306.314 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Solubility | Moderately soluble (0.0147 mg/ml) |

| Log P | 1.64 |

This compound exhibits various biological activities due to its structural properties:

- Target of Action : It acts as a precursor in the synthesis of polylysine, which can influence cellular processes.

- Mode of Action : The protected amine group allows for controlled polymerization, which is essential for creating biocompatible materials.

- Biochemical Pathways : As an amino acid derivative, it plays a role in anabolic hormone secretion, exercise fuel supply, and mental performance enhancement during stress .

Applications in Research

- Polymer Synthesis : Cbz-Lys NCA is primarily utilized in the synthesis of polylysine through ring-opening polymerization (ROP). This method allows for the creation of well-defined polymers with specific properties that can be tailored for various applications .

- Cell Culture : Polylysine derived from Cbz-Lys NCA is commonly used to enhance cell adhesion in culture systems, promoting better growth and differentiation of cells .

- Drug Delivery Systems : Research has shown that polymers synthesized from Cbz-Lys NCA can be used in advanced drug delivery systems due to their biocompatibility and ability to facilitate cellular uptake .

Case Studies

- Study on Antibacterial Activity : A study investigated the antibacterial properties of polylysine synthesized from Cbz-Lys NCA. Results indicated that these polymers exhibited significant antibacterial activity against various pathogens, suggesting potential applications in medical coatings and wound dressings .

- Gene Delivery Applications : Another research focused on bioreducible cationic polymers containing polylysine blocks for gene delivery. The study demonstrated enhanced transfection efficiency in vitro, indicating that Cbz-Lys NCA-derived polymers could be effective carriers for genetic material .

Eigenschaften

IUPAC Name |

benzyl N-[4-[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]butyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c18-13-12(17-15(20)22-13)8-4-5-9-16-14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,19)(H,17,20)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLIDIRDRPSCHN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC[C@H]2C(=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433230 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1676-86-4 | |

| Record name | N6-Carbobenzoxy-L-lysine N-Carboxyanhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is N6-Carbobenzoxy-L-lysine N-carboxyanhydride (Cbz-l-Lys NCA) particularly useful in the synthesis of block copolymers containing poly(N-isopropylacrylamide) (PNIPAM)?

A1: Cbz-l-Lys NCA is valuable in this context because it allows for the controlled ring-opening polymerization (ROP) of the lysine monomer while keeping the reactive amine group protected [, ]. This protection is crucial. The protected amine can be selectively deprotected after the ATRP step, enabling its use as a macroinitiator for the subsequent ROP of Cbz-l-Lys NCA []. This controlled approach ensures the formation of well-defined block copolymers with desired chain lengths and architectures.

Q2: How does the structure of the polymer synthesized from this compound contribute to its antibacterial activity, as discussed in the second research paper?

A2: The second research paper focuses on creating a polymer that mimics the behavior of antimicrobial peptides. After polymerization with Cbz-l-Lys NCA, the carbobenzoxy protecting groups are removed, and the resulting amine groups are further modified with guanidinium groups []. This results in a cationic polymer, mimicking the positive charge found in many naturally occurring antimicrobial peptides. This positive charge is believed to interact with the negatively charged bacterial membranes, leading to disruption and bacterial death [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.